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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid, a chiral
building block recognized for its utility in synthetic organic chemistry. As a derivative of
phenylglycine, its stereochemistry and the electronic properties imparted by the meta-
substituted chlorine atom make it a valuable component in the design and synthesis of complex
molecules. This technical guide provides a comprehensive overview of its chemical and
physical properties, synthesis methodologies, and known applications, with a focus on its role
in pharmaceutical development.

Physicochemical and Identifier Data

Precise identification and understanding of the physicochemical properties of (R)-2-Amino-2-
(3-chlorophenyl)acetic acid are fundamental for its application in research and development.
The compound is available in its free acid form and as a hydrochloride salt, each with distinct
identifiers and properties.
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(R)-2-Amino-2-(3-

(R)-2-Amino-2-(3-
chlorophenyl)aceti

Racemic 2-Amino-
2-(3-

Identifier/Property chlorophenyl)aceti . .
. c acid chlorophenyl)aceti
c acid . .
hydrochloride c acid
7292-71-9 / 29884-14-
CAS Number 25698-37-7[1][2] 37085-27-1[3][4] 8
Molecular Formula CsHsCINO2[2] CsHoCI2NO2[3] CsHsCINO:2
Molecular Weight 185.61 g/mol 222.07 g/mol [3] 185.61 g/mol
(2R)-2-amino-2-(3- (2R)-2-amino-2-(3- 2-amino-2-(3-
IUPAC Name chlorophenyl)acetic chlorophenyl)acetic chlorophenyl)acetic
acid acid hydrochloride acid
. D-(-)-a-AMino-3-
D-(-)-a-Amino-3-
] chlorophenylacetyl DL-(3-
Synonyms chlorophenylacetic ] )
" chloride Chlorophenyl)glycine
aci
(hydrochloride)[3]
Predicted TPSA 63.32 AZ[3] 63.32 AZ[3] 63.32 A2
Predicted XLogP3 -1.1 - -1.1

Storage

4°C, sealed storage,

away from moisture[3]

Note: Some physical properties such as melting point and specific optical rotation for the

enantiomerically pure free acid are not widely reported in publicly available literature and can

vary based on purity.

Experimental Protocols: Synthesis and Chiral

Resolution

The synthesis of enantiomerically pure (R)-2-Amino-2-(3-chlorophenyl)acetic acid is crucial

for its application in stereospecific synthesis. The general strategies involve the synthesis of the

racemic mixture followed by chiral resolution, or an asymmetric synthesis approach. While
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specific protocols for the 3-chloro isomer are not extensively detailed in the literature, the well-
documented methods for the analogous 4-chloro isomer serve as a foundational template.

Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic
acid (Strecker Synthesis)

This method involves a one-pot reaction of 3-chlorobenzaldehyde, a cyanide source, and an
ammonia source to produce an a-aminonitrile, which is subsequently hydrolyzed.

Materials:

3-chlorobenzaldehyde

Ammonium chloride

Sodium cyanide

Methanol

Hydrochloric acid

Sodium hydroxide
Protocol:

¢ Aminonitrile Formation: Dissolve 3-chlorobenzaldehyde, ammonium chloride, and sodium
cyanide in methanol. The reaction is typically stirred at a controlled temperature (e.g., 40-
60°C) for several hours.

e Hydrolysis: The resulting a-aminonitrile intermediate is not isolated. The reaction mixture is
then subjected to acidic or basic hydrolysis. For acidic hydrolysis, concentrated hydrochloric
acid is added, and the mixture is refluxed for several hours.

« |solation: After hydrolysis, the reaction mixture is cooled. The pH is carefully adjusted to the
isoelectric point of the amino acid (typically around pH 6-7) using a base like sodium
hydroxide to precipitate the racemic 2-amino-2-(3-chlorophenyl)acetic acid.

 Purification: The crude product is collected by filtration, washed with cold water, and dried.
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Chiral Resolution via Diastereomeric Salt Formation

This classical resolution method separates the enantiomers of the racemic amino acid by
forming diastereomeric salts with a chiral resolving agent.

Materials:

Racemic 2-Amino-2-(3-chlorophenyl)acetic acid

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, or a chiral amine)

Suitable solvent (e.g., methanol, ethanol, or a mixture)

Hydrochloric acid

Sodium hydroxide

Protocol:

o Salt Formation: Dissolve the racemic amino acid in a suitable solvent. In a separate vessel,
dissolve an equimolar amount of the chiral resolving agent in the same solvent.

o Fractional Crystallization: Combine the two solutions. The mixture is allowed to cool, often
with stirring, to induce the crystallization of the less soluble diastereomeric salt. One
diastereomer will preferentially crystallize out of the solution.

« |solation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and
washed with a small amount of cold solvent.

 Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the
pH is adjusted to break the salt and precipitate the enantiomerically enriched amino acid. For
example, if a chiral acid was used as the resolving agent, a base is used to neutralize it, and
the pH is then adjusted to the isoelectric point of the amino acid.

 Purification: The final product, (R)-2-Amino-2-(3-chlorophenyl)acetic acid, is collected by
filtration, washed with cold water, and dried. The enantiomeric excess should be determined
by a suitable analytical method like chiral HPLC.
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Applications in Drug Development and Synthesis

While specific, large-scale pharmaceutical applications of (R)-2-Amino-2-(3-
chlorophenyl)acetic acid are not as widely documented as its 2-chloro and 4-chloro isomers,
its role as a chiral building block is of significant interest. Non-proteinogenic amino acids are
crucial in medicinal chemistry for the synthesis of peptidomimetics and other small molecules
with enhanced pharmacological properties.

The primary application lies in its use as a chiral intermediate. The stereocenter and the
substituted phenyl ring allow for the construction of complex molecules with specific three-
dimensional orientations, which is often critical for biological activity.

Hypothetical Synthetic Utility Workflow:

The general workflow for utilizing (R)-2-Amino-2-(3-chlorophenyl)acetic acid in a synthetic
route involves the protection of its functional groups, followed by coupling reactions, and
subsequent deprotection.
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Synthetic workflow for utilizing the chiral amino acid.

Potential Signaling Pathway Interactions

Direct pharmacological activity and specific signaling pathway modulation by (R)-2-Amino-2-
(3-chlorophenyl)acetic acid have not been extensively studied. However, as a structural
analog of other phenylglycine derivatives, it could hypothetically interact with biological systems
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in several ways. For instance, other phenylglycine analogs are known to interact with glutamate
receptors in the central nervous system.

The primary biological significance of this compound is realized upon its incorporation into a
larger, pharmacologically active molecule. The 3-chlorophenyl moiety can engage in various
interactions with a biological target, such as van der Waals forces or halogen bonding,
potentially influencing the binding affinity and selectivity of the final drug product.

Conceptual Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized
using (R)-2-Amino-2-(3-chlorophenyl)acetic acid acts as an antagonist to a G-protein
coupled receptor (GPCR), a common drug target.
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Hypothetical GPCR antagonism by a derived molecule.

In conclusion, (R)-2-Amino-2-(3-chlorophenyl)acetic acid is a valuable chiral synthon for the
development of new chemical entities. While detailed public data on its specific applications
and biological activity are limited, the established synthetic methodologies for related
compounds provide a strong basis for its use in stereoselective synthesis. Further research into
its incorporation into novel molecular frameworks may reveal unique pharmacological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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